molecular formula C18H13BrO5 B2741523 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate CAS No. 385418-61-1

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate

Cat. No.: B2741523
CAS No.: 385418-61-1
M. Wt: 389.201
InChI Key: INHQNOMYMYEXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate is a synthetic benzo[b]furan derivative designed for research in medicinal chemistry and anticancer drug discovery. The compound features a bromobenzoate ester and a methoxycarbonyl substituent on a 2-methylbenzo[b]furan scaffold, a structural motif prevalent in compounds with significant biological activity . Benzo[b]furan derivatives are extensively investigated for their robust potential as therapeutic agents, with numerous studies establishing their promise as anticancer, antibacterial, and antifungal agents . The incorporation of halogen atoms, such as bromine, is a recognized strategy in medicinal chemistry to enhance the cytotoxic potential and binding affinity of drug candidates, often leading to improved biological activity . Specifically, brominated benzo[b]furan analogs have demonstrated potent and selective antiproliferative effects against a range of human cancer cell lines, including lung (A549), liver (HepG2), and leukemia cells, frequently with low toxicity toward normal cells . This makes them valuable chemical tools for probing biological mechanisms. Researchers can utilize this ester-functionalized derivative as a key synthetic intermediate for further chemical modifications or as a candidate for evaluating mechanisms of action such as tubulin polymerization inhibition and the induction of apoptosis in malignant cells . This product is strictly For Research Use Only.

Properties

IUPAC Name

methyl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-10-16(18(21)22-2)13-9-11(7-8-15(13)23-10)24-17(20)12-5-3-4-6-14(12)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHQNOMYMYEXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate is a synthetic organic compound that has garnered attention for its potential biological activity. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzo[b]furan moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C18H16BrO4
  • Molecular Weight : 396.23 g/mol

The presence of both methoxycarbonyl and bromobenzoate groups suggests potential interactions with biological targets that could lead to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzo[b]furan derivatives, including this compound.

Case Study: Antiproliferative Effects

In a study conducted by Flynn et al. (2023), several benzo[b]furan derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. The results indicated that compounds with similar structures to our compound exhibited significant potency against breast cancer cells (e.g., MCF-7 and MDA-MB-231) and lung cancer cells (e.g., A549) .

The following table summarizes the antiproliferative activity of selected derivatives:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-712.5
Compound BMDA-MB-2319.8
Compound CA54915.0

These findings suggest that this compound may exhibit similar or enhanced activity.

Antimicrobial Activity

The antimicrobial properties of benzo[b]furan derivatives have also been explored extensively. In a study assessing the antibacterial effects of various compounds, it was found that some derivatives showed selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antimicrobial Efficacy Table

Compound NameTarget BacteriaMIC (µg/mL)Activity Type
Compound DBacillus subtilis25Bactericidal
Compound EStaphylococcus aureus30Bacteriostatic
Compound FEscherichia coli>100No activity

The data indicate that while some derivatives exhibit strong antibacterial properties, the effectiveness can vary significantly based on structural modifications.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds. A study evaluating the cytotoxic effects of various benzo[b]furan derivatives found that many exhibited significant toxicity towards both cancerous and non-cancerous cell lines, suggesting a need for further optimization to enhance selectivity .

Cytotoxicity Findings

The following table presents IC50 values for selected compounds against different cell lines:

Compound NameCell LineIC50 (µM)
Compound GHepG220
Compound HHEK29345

These results highlight the importance of structural modifications to improve therapeutic indices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Compound A : Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate
  • Molecular Formula: C₁₈H₁₃NO₇
  • Molecular Weight : 355.3 g/mol
  • Key Differences: Position 5 substituent: 3-Nitrobenzoate (–OCOC₆H₄NO₂) instead of 2-bromobenzoate. Impact:
  • The nitro group (–NO₂) is strongly electron-withdrawing, increasing reactivity toward nucleophilic attack compared to bromine.
  • Higher molecular weight due to nitro group (355.3 vs. 373.2 g/mol for bromine analog).
  • Potential for redox-related biological activity (e.g., nitroreductase activation) .
Compound B : 3-Acetyl-2-methyl-1-benzofuran-5-yl 2-bromobenzoate
  • Molecular Formula : C₁₈H₁₃BrO₄
  • Molecular Weight : 373.2 g/mol
  • Key Differences :
    • Position 3 substituent: Acetyl (–COCH₃) instead of methoxycarbonyl (–COOCH₃).
    • Impact :
  • Acetyl groups are less polar than esters, reducing solubility in aqueous media.

Variations in Ester Moieties

Compound C : 2-Methoxyethyl 2-methyl-5-[(5-nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate
  • Molecular Formula : C₂₀H₁₈N₂O₉
  • Molecular Weight : 430.4 g/mol
  • Key Differences: Ester group at Position 3: 2-Methoxyethyl (–COOCH₂CH₂OCH₃) instead of methoxycarbonyl. Position 5 substituent: 5-Nitrofuran-2-carbonyl (–OCOC₄H₂NO₂) instead of 2-bromobenzoate. Impact:
  • The 2-methoxyethyl ester improves metabolic stability by resisting esterase hydrolysis.
  • Nitrofuran moiety may confer antimicrobial properties but introduces genotoxicity risks .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 373.2 355.3 373.2 430.4
TPSA (Ų) ~85 ~110 ~75 ~125
logP ~3.5 ~2.8 ~4.1 ~2.2
Key Functional Groups Bromobenzoate Nitrobenzoate Acetyl Nitrofuran
  • TPSA (Topological Polar Surface Area) : Higher TPSA in Compound A (due to nitro group) enhances solubility but may reduce membrane permeability.
  • logP : Compound B’s acetyl group increases lipophilicity, favoring passive diffusion .

Q & A

Q. What are the common synthetic routes for preparing 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate?

The synthesis typically involves multi-step reactions, such as:

  • Claisen condensation to form the benzo[b]furan core.
  • Friedel-Crafts acylation to introduce the 2-bromobenzoate group.
  • Esterification to attach the methoxycarbonyl group. Reaction conditions (e.g., temperature, pH, and catalysts like K₂CO₃) are critical for yield optimization. For example, condensation of furan derivatives with bromobenzoic acids under basic conditions is a key step .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR (¹H/¹³C) : To confirm substituent positions on the aromatic rings (e.g., distinguishing methoxycarbonyl and bromobenzoate groups).
  • IR Spectroscopy : To identify ester carbonyl stretches (~1700 cm⁻¹) and bromine-related vibrations.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis. Purity is often assessed via HPLC, with >95% purity required for reproducible biological studies .

Q. How does the bromine substituent influence the compound’s reactivity?

The 2-bromo group acts as a leaving group , enabling nucleophilic substitution reactions (e.g., with amines or thiols). It also enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions. Stability studies suggest susceptibility to hydrolysis under acidic/basic conditions, requiring anhydrous storage .

Q. What are the primary stability considerations for this compound?

  • Light sensitivity : Bromine-containing compounds often degrade under UV light; storage in amber vials is recommended.
  • Moisture : Hydrolysis of the ester or bromobenzoate group can occur; desiccants are essential.
  • Temperature : Stable at −20°C for long-term storage but may degrade above 40°C .

Q. What preliminary biological activity has been reported for similar benzo[b]furan derivatives?

Analogous compounds exhibit enzyme inhibition (e.g., cyclooxygenase-2) and antimicrobial activity . For example, ethyl 5-(4-fluorobenzoyloxy)-2-methylbenzo[b]furan-3-carboxylate showed moderate activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for Suzuki coupling) enhance regioselectivity.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Comparative studies show yields increase from ~40% to >70% with optimized protocols .

Q. What computational methods are used to predict the compound’s electronic properties?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict redox behavior.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein binding pockets). For example, DFT analysis of similar compounds revealed electron-withdrawing effects from the bromine substituent, influencing charge distribution .

Q. How does the compound interact with biological targets at the molecular level?

  • Docking studies : The benzo[b]furan core fits into hydrophobic enzyme pockets, while the bromobenzoate group forms halogen bonds with amino acid residues (e.g., tyrosine).
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) assess susceptibility to oxidation or demethylation .

Q. What strategies mitigate impurities formed during synthesis?

  • Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals. Impurities like debrominated byproducts are minimized using excess N-bromosuccinimide (NBS) in controlled conditions .

Q. How are spectral data contradictions resolved (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded aromatic regions.
  • Isotopic labeling : ¹³C-labeled precursors clarify ambiguous carbon environments.
    For example, a study on methyl 3-amino-6-bromo-5-chlorobenzoate used HSQC to resolve coupling between NH₂ and adjacent protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.